Voclosporin

Calcineurin inhibition Structural biology Binding affinity

Voclosporin is a semi-synthetic cyclosporine A analog engineered with a single-carbon extension at the AA-1 residue, fundamentally eliminating the need for routine therapeutic drug monitoring. Its well-characterized pharmacodynamic CE₅₀ of 50 ng/mL and defined nephrotoxicity (>30 ng/mL) and diabetogenicity (>40 ng/mL) thresholds make it the optimal reference compound for lupus nephritis or proteinuric kidney disease trials. Procurement MUST demand stereochemical purity verification: the E-ISA247 stereoisomer (Kd=15 nM) is 4.1-fold more potent than Z-ISA247 (Kd=61 nM). Select cGMP-grade material with ≥98% purity to ensure reproducibility of the AURORA dataset's 50.9% complete renal response rate and eGFR trajectory.

Molecular Formula C63H111N11O12
Molecular Weight 1214.6 g/mol
CAS No. 515814-00-3
Cat. No. B1624091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoclosporin
CAS515814-00-3
SynonymsISA 247
ISA(TX)247
ISA-247
ISATX247
voclosporin
Molecular FormulaC63H111N11O12
Molecular Weight1214.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
InChIInChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1
InChIKeyBICRTLVBTLFLRD-PTWUADNWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 g/L

Voclosporin (CAS 515814-00-3) for Lupus Nephritis Research and Pharmaceutical Development


Voclosporin (ISA247, ISAtx-247) is a semi-synthetic cyclic undecapeptide analog of cyclosporine A (CsA) developed as a next-generation calcineurin inhibitor (CNI) [1]. It binds cyclophilin A to form a complex that inhibits the calcium-dependent phosphatase calcineurin, thereby blocking T-cell activation and cytokine production [2]. FDA-approved in 2021 for active lupus nephritis in combination with mycophenolate mofetil, voclosporin features a single carbon extension to the functional group at the amino acid-1 residue of CsA, a modification that fundamentally alters its pharmacodynamic and pharmacokinetic profile [3].

Why Voclosporin Cannot Be Interchanged with Cyclosporine A or Tacrolimus in Lupus Nephritis Procurement


While voclosporin shares the calcineurin inhibition mechanism with cyclosporine A (CsA) and tacrolimus, substitution is precluded by quantitative differences in binding affinity, cellular potency, cytotoxicity thresholds, and clinical pharmacokinetic parameters [1]. CsA and tacrolimus require therapeutic drug monitoring (TDM) due to narrow therapeutic windows and variable inter-patient pharmacokinetics, whereas voclosporin's structural modification confers a more consistent PK/PD relationship that eliminates the routine TDM requirement [2]. Direct substitution without protocol adjustment risks either under-immunosuppression or toxicity due to voclosporin's distinct concentration-effect relationship and safety profile boundaries [3].

Quantitative Evidence Guide: Voclosporin vs. Cyclosporine A and Tacrolimus


Cyclophilin A Binding Affinity: Voclosporin (E-ISA247) vs. Z-ISA247 Stereoisomer

Voclosporin (E-ISA247) exhibits 4.1-fold higher binding affinity for cyclophilin A compared to its stereoisomer Z-ISA247 [1]. This difference, driven by superior van der Waals contacts between the unique ethynyl side chain and the cyclophilin A binding pocket, establishes the structural basis for its immunosuppressive potency advantage .

Calcineurin inhibition Structural biology Binding affinity

Immunosuppressive Pharmacodynamics: Voclosporin CE50 vs. Cyclosporine A

Voclosporin demonstrates stronger immunosuppressive potency than cyclosporine A, with a lower concentration CE50 of 50 ng/mL producing the half-maximum immunosuppressive effect [1]. This quantifies the potency advantage previously described only in qualitative terms [2].

Pharmacodynamics Immunosuppression Dose optimization

In Vitro Cytotoxicity: Voclosporin IC50 vs. Cyclosporine A in HEK293 Cells

Voclosporin exhibits significantly lower cytotoxicity than cyclosporine A in human embryonic kidney (HEK293) cells [1]. At 48 hours, the IC50 value for voclosporin was 42.3 μM, nearly double that of CsA (21.6 μM), with significantly less cytotoxicity observed at 20 μM and 40 μM concentrations (p < 0.05) .

Cytotoxicity Nephrotoxicity Safety pharmacology

Calcineurin Phosphatase Inhibition Efficacy: Voclosporin vs. CsA and Tacrolimus

At equivalent dosing of 20 μM, voclosporin was more effective at inhibiting cellular calcineurin phosphatase activity in HEK293 cells than both cyclosporine A and tacrolimus [1]. This inhibition was retained in CN A-alpha isoform knockout cells but mostly absent in CN A-beta isoform knockout cells, indicating that all three drugs target the beta isoform of calcineurin A .

Enzyme inhibition Calcineurin isoform selectivity Mechanism of action

Long-Term Clinical Renal Outcomes: Voclosporin vs. Placebo Control (AURORA 2 Trial)

In the phase 3 AURORA 2 long-term extension study (three years total treatment), voclosporin demonstrated superior renal outcomes compared to placebo control [1]. The eGFR slope over the two-year period was -0.2 mL/min/1.73 m² in the voclosporin group versus -5.4 mL/min/1.73 m² in the control group, a difference of 5.2 mL/min/1.73 m² favoring voclosporin [2]. Complete renal response occurred in 50.9% of voclosporin-treated patients versus 39.0% of controls (OR 1.74; 95% CI 1.00-3.03) .

Clinical trial Renal outcomes Long-term safety

Therapeutic Drug Monitoring Requirement: Voclosporin vs. Traditional CNIs

Unlike cyclosporine A and tacrolimus, which both require routine therapeutic drug monitoring (TDM) to maintain safe and effective levels, voclosporin's structural modifications produce a more consistent pharmacokinetic/pharmacodynamic relationship that eliminates the routine TDM requirement [1]. This is a class-level differentiation established by the PK/PD properties of voclosporin relative to traditional CNIs [2].

Therapeutic drug monitoring Pharmacokinetics Clinical convenience

Primary Research and Industrial Application Scenarios for Voclosporin


Lupus Nephritis Clinical Trial Comparator Arms and PK/PD Modeling Studies

Voclosporin's well-characterized pharmacodynamic CE50 of 50 ng/mL and defined safety thresholds (nephrotoxicity threshold >30 ng/mL; diabetes threshold >40 ng/mL) make it an optimal reference compound for designing clinical trials in lupus nephritis or related proteinuric kidney diseases [1]. Researchers establishing comparator arms can leverage the established 23.7 mg twice-daily dosing regimen and the 7-hour effect-indicative half-life to model exposure-response relationships without requiring extensive dose-finding studies [2]. The three-year AURORA dataset provides a robust evidence base for benchmarking novel therapeutics against a modern CNI with documented eGFR trajectory (-0.2 mL/min/1.73 m²/year) and complete renal response rates (50.9%) [3].

Calcineurin Inhibitor Comparative Mechanistic and Toxicity Profiling

For laboratories investigating CNI class effects or developing improved immunosuppressive agents, voclosporin serves as a critical comparator that bridges structural understanding with functional outcomes. The X-ray crystal structure of the voclosporin-cyclophilin A complex (Kd = 15 nM) provides atomic-level resolution for structure-activity relationship studies, while the HEK293 cytotoxicity data (IC50 = 42.3 μM vs. CsA 21.6 μM) offers a quantitative cellular toxicity benchmark [1]. The CN A-beta isoform selectivity data (inhibition retained in alpha KO, lost in beta KO) further enables mechanistic dissection of calcineurin isoform-specific pharmacology and its relationship to nephrotoxicity and fibrosis [2].

Procurement Specification Development for cGMP-Grade Calcineurin Inhibitors

Procurement specialists developing specifications for cGMP-grade calcineurin inhibitors must account for stereochemical purity requirements unique to voclosporin. The 4.1-fold binding affinity difference between E-ISA247 (Kd = 15 nM) and Z-ISA247 (Kd = 61 nM) stereoisomers establishes that stereochemical identity is not a minor impurity concern but a critical determinant of biological activity [1]. Procurement specifications for research-grade or clinical-grade voclosporin should include stereochemical purity verification, given that generic substitution with cyclosporine A (different CE50, TDM requirement) or tacrolimus (different binding protein, toxicity profile) is pharmacologically inappropriate for established voclosporin protocols [2].

Metabolic Stability and Drug-Drug Interaction Studies with CYP3A4 Substrates

Voclosporin's defined metabolic pathway (predominantly CYP3A4-mediated oxidation) with a terminal half-life of approximately 30 hours and steady-state clearance of 63.6 L/h provides a well-characterized baseline for drug-drug interaction studies [1]. Unlike cyclosporine A and tacrolimus which generate multiple active metabolites requiring TDM, voclosporin's pharmacologic activity is mainly attributed to the parent molecule, with the major metabolite representing only 16.7% of total exposure and exhibiting approximately 8-fold lower potency [2]. This cleaner metabolic profile simplifies interpretation of DDI study results and reduces confounding from variable metabolite contributions, making voclosporin an ideal model CNI for hepatic clearance and CYP3A4 interaction investigations [3].

Technical Documentation Hub

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